N-(4-ethoxyphenyl)-4-(2-phenylethyl)piperazine-1-carboxamide
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Overview
Description
N-(4-ethoxyphenyl)-4-(2-phenylethyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-4-(2-phenylethyl)piperazine-1-carboxamide typically involves the reaction of 4-ethoxyaniline with 2-phenylethyl bromide to form an intermediate, which is then reacted with piperazine and a carboxylating agent under controlled conditions. The reaction conditions may include specific temperatures, solvents, and catalysts to optimize yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This might include the use of continuous flow reactors, automated systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-4-(2-phenylethyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological systems, possibly as a ligand for receptors.
Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Could be used in the development of new materials or as a chemical reagent.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-4-(2-phenylethyl)piperazine-1-carboxamide would involve its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-4-(2-phenylethyl)piperazine-1-carboxamide
- N-(4-chlorophenyl)-4-(2-phenylethyl)piperazine-1-carboxamide
- N-(4-fluorophenyl)-4-(2-phenylethyl)piperazine-1-carboxamide
Uniqueness
N-(4-ethoxyphenyl)-4-(2-phenylethyl)piperazine-1-carboxamide is unique due to the presence of the ethoxy group, which can influence its pharmacokinetic and pharmacodynamic properties. This structural variation can lead to differences in its biological activity and potential therapeutic applications compared to similar compounds.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-4-(2-phenylethyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-2-26-20-10-8-19(9-11-20)22-21(25)24-16-14-23(15-17-24)13-12-18-6-4-3-5-7-18/h3-11H,2,12-17H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUISEYMQVHRPCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CCN(CC2)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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